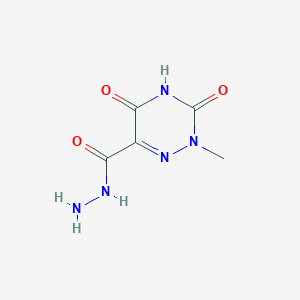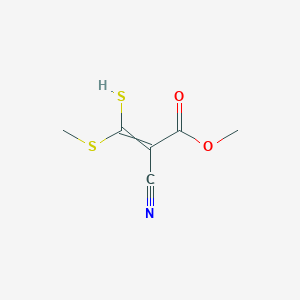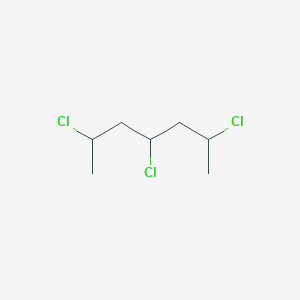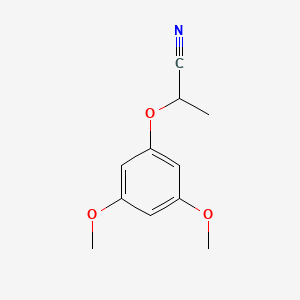![molecular formula C10H20N2O6 B14730616 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid CAS No. 5616-21-7](/img/structure/B14730616.png)
2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of glycine where both hydrogens attached to the nitrogen are substituted by a carboxymethyl group and a 2-hydroxyethyl group . This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include heating the mixture to reflux for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts in aqueous solutions.
Substitution: Requires reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Chelation: Metal complexes of the compound.
Substitution: Derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid is widely used in scientific research due to its chelating properties . Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biochemical assays to stabilize metal ions and prevent their interference in biological reactions.
Medicine: Investigated for its potential use in chelation therapy for the treatment of heavy metal poisoning.
Industry: Utilized in the formulation of detergents and cleaning agents to enhance their effectiveness by binding metal ions.
Mecanismo De Acción
The mechanism of action of 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid involves the formation of stable chelate complexes with metal ions . The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ions need to be controlled or removed.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but a different structure.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with more binding sites, offering stronger chelation compared to 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between chelation strength and ease of synthesis. Its ability to form stable complexes with a variety of metal ions makes it versatile for different applications, from analytical chemistry to industrial formulations.
Propiedades
Número CAS |
5616-21-7 |
|---|---|
Fórmula molecular |
C10H20N2O6 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-[2-[carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C10H20N2O6/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18/h13-14H,1-8H2,(H,15,16)(H,17,18) |
Clave InChI |
NMGNCLBFQXIOGG-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCO)CC(=O)O)N(CCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)












![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
